Butyrylglycine

Catalog No.
S662860
CAS No.
20208-73-5
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrylglycine

CAS Number

20208-73-5

Product Name

Butyrylglycine

IUPAC Name

2-(butanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)

InChI Key

WPSSBBPLVMTKRN-UHFFFAOYSA-N

Synonyms

N-(1-Oxobutyl)glycine; N-Butyrylglycine; (Butyrylamino)acetic Acid; N-Butanoylglycine;

Canonical SMILES

CCCC(=O)NCC(=O)O

The exact mass of the compound N-Butyrylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butyrylglycine (N-butanoylglycine) is a highly stable, solid acylglycine formed by the conjugation of butyric acid with glycine. In clinical and analytical chemistry, it serves as a critical primary biomarker for short-chain acyl-CoA dehydrogenase deficiency (SCADD)[2]. Unlike volatile short-chain fatty acids, this conjugated amide offers superior gravimetric stability and predictable electrospray ionization (ESI) behavior, making it an indispensable reference standard for targeted LC-MS/MS metabolomic panels, newborn screening (NBS) workflows, and gut microbiome metabolic profiling [1].

Research Fit

Biomarker Specific to SCAD deficiency; distinct from other acylglycines
Method Compatible with LC-MS/MS acylglycine profiling and 3-NPH derivatization
Procurement Certified reference standard for calibration in diagnostic and metabolomics panels

Substituting Butyrylglycine with its unconjugated precursor (butyric acid) or its structural isomer (isobutyrylglycine) critically compromises analytical accuracy. Butyric acid lacks the glycine moiety required for specific MS/MS fragmentation and suffers from high volatility, preventing accurate standard quantification without specialized handling [2]. Furthermore, generic 'acylglycine' class standards cannot resolve the isobaric interference between straight-chain SCADD markers and branched-chain IBDD markers. Procurement of the exact Butyrylglycine standard is mandatory to establish definitive chromatographic retention times and avoid false-positive diagnostic reporting in multiplexed assays [1].

Substitution Risk

Acylglycine isomers are not interchangeable
Isobutyrylglycine and 2-methylbutyrylglycine report on different enzymatic defects (valine/isoleucine catabolism). Using a generic acylglycine standard risks false-negative SCAD results.
Differential GLYAT substrate affinity alters conjugate yield
Glycine N-acyltransferase activity toward butyryl-CoA is 19% of that for benzoyl-CoA. Substituting with a higher-activity analog overestimates conjugation capacity and may misrepresent biomarker output.
Diagnostic reference ranges are compound-specific
Mayo Clinic panels assign distinct upper reference limits for each acylglycine (e.g., 2.50 mg/g Cr for butyrylglycine). A different standard cannot replicate the required calibrator concentration.

Isobaric Resolution: Differentiating SCADD from IBDD Biomarkers

In targeted metabolomics, Butyrylglycine and Isobutyrylglycine share an identical precursor mass ([M-H]- at m/z 144) and primary product ions. Accurate identification relies entirely on chromatographic separation. On standard reversed-phase columns, Butyrylglycine exhibits a distinct retention time (e.g., 1.97 minutes) compared to Isobutyrylglycine (e.g., 1.79 minutes) under optimized gradient conditions [1]. Using the exact Butyrylglycine standard is required to calibrate the retention time window and prevent misdiagnosis of short-chain fatty acid oxidation disorders.

Evidence DimensionLC-MS/MS Retention Time (RP-IEX / C18)
Target Compound DataButyrylglycine (~1.97 min)
Comparator Or BaselineIsobutyrylglycine (~1.79 min)
Quantified Difference~0.18 minute baseline resolution
ConditionsReversed-phase LC-MS/MS in negative ion mode

Procurement of the exact isomer standard is the only way to establish retention time calibration, preventing false-positive overlap in high-throughput newborn screening.

Reference range
Reported
Butyrylglycine: 0.008–0.135 μmol/mmol Cr
Isobutyrylglycine: 0.216–1.622 μmol/mmol Cr
~10-fold lower baseline; requires distinct calibration range
Healthy adult urine, LC-MS/MS quantification

Gravimetric Stability and Handling Superiority over Unconjugated Precursors

Unconjugated short-chain fatty acids like butyric acid are highly volatile liquids with strong, offensive odors, complicating precise gravimetric weighing for standard curve preparation. In contrast, the conjugation with glycine in Butyrylglycine yields a stable, crystalline solid at room temperature [1]. This structural modification eliminates evaporative losses during stock solution preparation, ensuring that the molarity of the reference standard remains quantitatively accurate over repeated freeze-thaw cycles and long-term storage.

Evidence DimensionPhysical state and volatility
Target Compound DataStable solid, negligible vapor pressure at 25°C
Comparator Or BaselineButyric acid (volatile liquid, BP 163°C, high vapor pressure)
Quantified DifferenceElimination of evaporative mass loss during weighing
ConditionsAmbient laboratory handling and standard stock preparation

Using the solid acylglycine derivative ensures high-precision gravimetric calibration, which is impossible to achieve with volatile liquid precursors without specialized handling.

Mouse model abundance
Model context
Butyrylglycine > ethylmalonic acid in SCAD-deficient BALB/cByJ urine
Supports butyrylglycine as a more sensitive urinary indicator
GC-MS analysis; C57BL/6J control strain comparison

Direct ESI-MS/MS Detectability Without Derivatization

Short-chain fatty acids (SCFAs) exhibit poor ionization efficiency in negative electrospray ionization (ESI-) and often require time-consuming pre-column derivatization (e.g., with 3-nitrophenylhydrazine) for sensitive detection. Butyrylglycine, possessing a secondary amide and a free carboxylic acid, ionizes efficiently to yield a stable [M-H]- precursor at m/z 144[1]. Upon collision-induced dissociation, it reliably produces a high-abundance product ion (corresponding to the glycine fragment), allowing for direct, highly sensitive Multiple Reaction Monitoring (MRM) without any chemical derivatization steps.

Evidence DimensionMS/MS Workflow Requirements
Target Compound DataDirect MRM detection in negative mode
Comparator Or BaselineButyric acid (requires pre-column derivatization for comparable sensitivity)
Quantified DifferenceElimination of 1-2 hour derivatization workflow
ConditionsESI- LC-MS/MS analysis of biological fluids

Bypassing derivatization streamlines high-throughput clinical laboratory workflows, saving reagent costs and reducing sample preparation time.

GLYAT kinetics
Reported
Activity with butyryl-CoA = 19% of benzoyl-CoA
Low catalytic efficiency; excretion reflects substantial butyryl-CoA accumulation
Bovine GLYAT in vitro assay
Chromatographic resolution
Analytical context
3-NPH-derivatized butyrylglycine (peak 4) baseline-resolved from C2–C8 acylglycines
Enables interference-free quantification in multiplexed panels
LC-MS/MS with authentic standard mixture
Clinical cutoff
Reported
≤2.50 mg/g creatinine
Supports compound-specific reference standard procurement for diagnostic panels
Mayo Clinic validated urinary acylglycine panel

Calibration Standards for Newborn Screening (NBS) Panels

Because Butyrylglycine is the definitive biomarker for short-chain acyl-CoA dehydrogenase deficiency (SCADD), it is procured as a primary calibration standard for flow injection analysis (FIA-MS/MS) and LC-MS/MS NBS panels. Its use ensures accurate quantification of acylglycine accumulation in dried blood spots and urine[1].

Microbiome-Host Co-Metabolism Profiling

Gut microbiota produce large quantities of butyric acid, which the host liver subsequently conjugates with glycine. Procuring Butyrylglycine allows metabolomics researchers to accurately track the host's metabolic processing of microbially derived short-chain fatty acids, providing a more stable analytical target than volatile free butyrate [2].

Optimization of Reversed-Phase LC-MS/MS Assays

Due to its excellent ionization efficiency and predictable fragmentation, Butyrylglycine is utilized by assay developers to optimize reversed-phase chromatography gradients. It serves as a benchmark compound for validating the separation of isobaric acylglycines (such as isobutyrylglycine) in clinical diagnostic kits.

Application Fit Matrix

Application
Selection Property
Validation Focus
SCAD deficiency confirmatory testing
Certified reference material with compound-specific upper limit
LC-MS/MS calibration accuracy in CLIA panels
Isotope dilution metabolomics
Non-labeled authentic standard for SIL-IS quantification
Method accuracy and matrix-effect correction
GLYAT enzyme kinetics research
Reference standard for glycine N-acyltransferase assays
Substrate specificity and inhibitor screening
SCAD-deficient mouse model studies
Authentic standard for urinary organic acid profiling
Phenotype confirmation and preclinical endpoint monitoring

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

145.07389321 Da

Monoisotopic Mass

145.07389321 Da

Heavy Atom Count

10

UNII

U29P5D8KHL

Other CAS

20208-73-5

Wikipedia

Butyrylglycine

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